N'-[(3-chloro-1H-indol-2-yl)carbonyl]-2-thiophenesulfonohydrazide
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Overview
Description
N’-[(3-chloro-1H-indol-2-yl)carbonyl]-2-thiophenesulfonohydrazide is a complex organic compound that features both indole and thiophene moieties. Indole derivatives are known for their significant biological activities, including antiviral, anti-inflammatory, and anticancer properties
Mechanism of Action
Target of Action
The compound, also known as “3-chloro-N’-(thiophene-2-sulfonyl)-1H-indole-2-carbohydrazide”, is an indole derivative . Indole derivatives are known to bind with high affinity to multiple receptors , which makes them useful in the development of new therapeutic derivatives . .
Mode of Action
The mode of action of indole derivatives can vary widely depending on their specific structure and target. They have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Biochemical Pathways
Indole derivatives can affect a variety of biochemical pathways due to their broad spectrum of biological activities . For instance, some indole derivatives have been found to inhibit the biosynthesis of certain mediators from arachidonic acid by selectively inhibiting cyclooxygenase (COX) enzymes . .
Result of Action
The result of a compound’s action at the molecular and cellular level depends on its mode of action and the biochemical pathways it affects. Some indole derivatives have been found to have potent antiviral activity, with IC50 values ranging from 0.4 to 2.1 μg/mL against Coxsackie B4 virus . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(3-chloro-1H-indol-2-yl)carbonyl]-2-thiophenesulfonohydrazide typically involves the following steps:
Formation of the Indole Derivative: The indole derivative can be synthesized through various methods, including Fischer indole synthesis or the use of indole-2-carboxylic acid as a starting material.
Introduction of the Chlorine Atom: Chlorination of the indole derivative is achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Coupling with Thiophene Sulfonohydrazide: The final step involves coupling the chlorinated indole derivative with thiophene sulfonohydrazide under appropriate conditions, such as using a base like triethylamine in a suitable solvent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N’-[(3-chloro-1H-indol-2-yl)carbonyl]-2-thiophenesulfonohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom in the indole ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of substituted indole derivatives with various functional groups.
Scientific Research Applications
N’-[(3-chloro-1H-indol-2-yl)carbonyl]-2-thiophenesulfonohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antiviral and anticancer activities.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-1H-indol-2-yl)carboxamide: Similar indole structure but lacks the thiophene sulfonohydrazide moiety.
2-(3-chloro-1H-indol-2-yl)thiophene: Contains both indole and thiophene rings but lacks the sulfonohydrazide group.
Uniqueness
N’-[(3-chloro-1H-indol-2-yl)carbonyl]-2-thiophenesulfonohydrazide is unique due to the presence of both indole and thiophene sulfonohydrazide moieties, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
3-chloro-N'-thiophen-2-ylsulfonyl-1H-indole-2-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3O3S2/c14-11-8-4-1-2-5-9(8)15-12(11)13(18)16-17-22(19,20)10-6-3-7-21-10/h1-7,15,17H,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHPQHVVNNWTFKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)C(=O)NNS(=O)(=O)C3=CC=CS3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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